1H-pyrazolo[4,3-b]pyridine
Overview
Description
1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-b]pyridine is a heterocyclic compound that has been shown to interact with several targets. One of the primary targets of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Mode of Action
The interaction of this compound with PPARα involves the formation of a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD) of PPARα . This interaction is thought to be essential for PPARα activation . The phenyl side chain of the compound occupies a small cavity between Ile272 and Ile354, which is rarely accessed by other compounds .
Biochemical Pathways
The activation of PPARα by this compound leads to the regulation of fatty acid metabolism . This regulation can have downstream effects on various biochemical pathways, including those involved in lipid metabolism, inflammation, and cell proliferation .
Pharmacokinetics
The compound’s interaction with pparα suggests that it may have good bioavailability .
Result of Action
The activation of PPARα by this compound can lead to various molecular and cellular effects. For instance, it has been shown to exhibit anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .
Biochemical Analysis
Biochemical Properties
It is known that these compounds have a close resemblance to the purine bases adenine and guanine , which suggests that they might interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Some studies suggest that it acts as a cytotoxic agent with the ability to block cell cycle progression and/or induce apoptosis .
Molecular Mechanism
It has been suggested that it forms a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-b]pyridine can be synthesized through various methods, including:
Friedländer Condensation: This method involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to accelerate the reaction between 5-aminopyrazoles and diethyl 2-(ethoxymethylenene)-malonate, followed by condensation with phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolopyridines.
Scientific Research Applications
Comparison with Similar Compounds
1H-Pyrazolo[4,3-b]pyridine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Both compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
1H-Pyrazolo[4,3-c]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[1,5-a]pyridine: Another member of the pyrazolopyridine family with a unique ring fusion pattern.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Biological Activity
1H-Pyrazolo[4,3-b]pyridine is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic applications.
Structural Features and Synthesis
This compound can exist in various tautomeric forms, with the 1H-isomer being more stable than the 2H-isomer. The compound's structure allows for a variety of substitutions at different positions, which can significantly influence its biological activity.
Common Substitution Patterns
- N1 Position : Often substituted with methyl or alkyl groups.
- C3, C4, C5, C6 Positions : Various substituents can be introduced to enhance potency and selectivity.
The synthesis of 1H-pyrazolo[4,3-b]pyridines typically involves methods such as nucleophilic substitution and cyclization reactions. Recent advancements have led to efficient synthetic protocols that utilize readily available precursors, enabling the production of diverse derivatives .
Biological Activities
This compound derivatives have been studied for their potential in treating various diseases, particularly cancer and inflammatory conditions. Below are notable findings from recent studies:
Anticancer Activity
- PD-1/PD-L1 Inhibition : A series of derivatives were designed as small-molecule inhibitors targeting the PD-1/PD-L1 signaling pathway, showing promising inhibitory activity (e.g., compound D38 exhibited significant potency) .
- FLT3/CDK4 Inhibition : Compounds such as 23k demonstrated low nanomolar activity against FLT3 and CDK4 kinases, with an impressive tumor growth inhibition rate in xenograft models .
- TBK1 Inhibition : Compound 15y emerged as a potent TBK1 inhibitor with an IC50 value of 0.2 nM and showed effective antiproliferative effects across multiple cancer cell lines .
Other Biological Activities
- Neuroprotective Effects : Some derivatives have been identified as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in neurodegenerative diseases .
- Antiviral Activity : Certain compounds have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting their role in antiviral therapies .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the efficacy of this compound derivatives. The following table summarizes key findings regarding the relationship between structural modifications and biological activity:
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
D38 | PD-1/PD-L1 | Not specified | Most potent inhibitor identified in the study |
23k | FLT3/CDK4 | 11 (FLT3), 7 (CDK4) | Significant tumor growth inhibition in vivo |
15y | TBK1 | 0.2 | Effective against multiple cancer cell lines |
Various | AChE | Not specified | Potential neuroprotective applications |
Case Study 1: PD-1/PD-L1 Inhibitors
A study focused on synthesizing a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives aimed at inhibiting PD-1/PD-L1 interactions. The most potent compound identified was D38, which demonstrated significant inhibitory effects in vitro.
Case Study 2: Dual FLT3/CDK4 Inhibitors
Research into dual inhibitors revealed that compound 23k not only inhibited FLT3 but also CDK4 effectively. In xenograft models, this compound showed a tumor growth inhibition rate of 67%, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-51-5, 272-52-6 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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